3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Description
Properties
IUPAC Name |
3-[(4-fluoro-2-methylanilino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-11-7-14(16)5-6-15(11)18-10-13-4-2-3-12(8-13)9-17/h2-8,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXGTNPRSOJPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Fluoro-2-methylbenzonitrile Intermediate
The key intermediate, 4-fluoro-2-methylbenzonitrile, is synthesized through a two-step process starting from 4-fluoro-2-methylbenzaldehyde:
Step 1: Formation of 4-Fluoro-2-methylbenzaldoxime
- React 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol.
- Use an organic base such as N,N-diisopropylethylamine to neutralize the hydrochloride and facilitate oxime formation.
- The reaction is typically conducted at 20°C to 25°C to optimize yield and minimize side reactions.
Step 2: Conversion of Oxime to Benzonitrile
- The oxime is dehydrated to the nitrile using reagents such as sodium bisulphate monohydrate.
- The reaction is carried out in an organic solvent like toluene at elevated temperatures (110°C to 115°C).
- The product, 4-fluoro-2-methylbenzonitrile, is isolated by crystallization from a toluene-hexane mixture.
This process avoids hazardous reagents such as brominated intermediates and high-boiling solvents, making it commercially viable and environmentally friendlier.
Formation of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
The final compound is synthesized by coupling the 4-fluoro-2-methylphenyl moiety to the benzonitrile core through a methylamino linker. This is commonly achieved by reductive amination or nucleophilic substitution reactions:
-
- React 4-fluoromethyl aniline derivatives with 4-cyanobenzaldehyde under mild conditions.
- Employ reducing agents such as sodium cyanoborohydride or sodium borohydride.
- Use solvents like methanol or tetrahydrofuran (THF) and control temperature between 25°C and 60°C.
- Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
- The fluorine atom on the aromatic ring may be substituted by amines under basic conditions, using sodium bicarbonate as a base in ethanol solvent.
- Reaction conditions typically involve ambient to reflux temperatures.
These methods provide yields ranging from 45% to 95%, depending on optimization of stoichiometry, solvent polarity, and temperature.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxime formation | 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + N,N-diisopropylethylamine | 20–25°C | Ethanol | >90 | Mild conditions, base facilitates reaction |
| Oxime dehydration to nitrile | Sodium bisulphate monohydrate | 110–115°C | Toluene | 85–90 | Avoids hazardous reagents |
| Reductive amination/nucleophilic substitution | 4-fluoromethyl aniline + 4-cyanobenzaldehyde + NaBH3CN or NaBH4 | 25–60°C | MeOH or THF | 45–95 | Optimization improves yield |
Mechanistic Insights
- Oxime Formation: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl forms an intermediate oxime, stabilized by the base.
- Dehydration to Nitrile: Acidic or dehydrating agents promote elimination of water from the oxime, forming the nitrile group.
- Reductive Amination: The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the secondary amine linkage.
- Nucleophilic Substitution: The aromatic fluorine, activated by adjacent substituents, is displaced by nucleophilic amines under basic conditions.
Analytical and Purification Techniques
- Crystallization: The nitrile intermediate is purified by crystallization from toluene and hexane mixtures.
- Chromatography: TLC and HPLC are used to monitor reaction progress and purity.
- Spectroscopy: NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and X-ray crystallography confirm structure and substitution patterns.
- Stability Studies: Solubility and stability are assessed in solvents like DMSO and phosphate-buffered saline (PBS) using UV-Vis and HPLC.
Summary of Preparation Method
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Oxime formation | 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + base | 20–25°C, ethanol | 4-fluoro-2-methylbenzaldoxime |
| 2. Oxime dehydration | Sodium bisulphate monohydrate, toluene | 110–115°C | 4-fluoro-2-methylbenzonitrile |
| 3. Aminomethyl linkage formation | 4-fluoromethyl aniline + 4-cyanobenzaldehyde + reducing agent | 25–60°C, MeOH or THF | This compound |
Chemical Reactions Analysis
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzonitrile derivatives modified with fluorinated aromatic systems. Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound’s logP is estimated at 2.8 (similar to WHD ), while 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile has higher hydrophobicity (logP ~3.5) due to the trifluoromethyl group .
- Metabolic Stability: Fluorine and methyl groups in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, often referred to by its CAS number 1021022-20-7, is characterized by the presence of a fluorinated aromatic ring and a benzonitrile moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a fluorine atom at the para position relative to an amino group on a methyl-substituted phenyl ring, linked to a benzonitrile group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and its role as a modulator of neurotransmitter receptors.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, its activity was evaluated against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines. The results indicated that:
- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting significant antiproliferative effects.
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, acting in a dose-dependent manner. This mechanism is critical for its potential use in cancer therapy.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| CEM-13 | 0.76 | Apoptosis induction |
| MEL-8 | 2.41 | Apoptosis induction |
Neurotransmitter Modulation
In addition to its anticancer properties, this compound has shown potential as an allosteric modulator for metabotropic glutamate receptors (mGluRs). Specifically:
- Receptor Interaction : The compound was tested for its ability to modulate mGluR5 activity, which is implicated in various central nervous system disorders.
- Functional Assays : Studies utilizing thallium flux assays demonstrated that this compound can influence receptor activity, potentially leading to therapeutic applications for neurological conditions.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):
- Synthesis and Evaluation : A series of derivatives based on the benzonitrile framework were synthesized and tested for their anticancer properties. Modifications at the aromatic rings significantly altered their potency.
- Comparative Analysis : Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups, emphasizing the importance of electronic effects in drug design.
Q & A
Basic Questions
Q. What is the recommended synthetic route for 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via a nucleophilic substitution or reductive amination approach. For example, reacting 3-aminomethylbenzonitrile with 4-fluoro-2-methylphenyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Key parameters include temperature control (70–100°C), reaction time (12–24 hours), and stoichiometric excess of the aryl halide to drive the reaction to completion. Purification typically involves column chromatography using ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the benzonitrile core (δ ~7.5–8.0 ppm for aromatic protons) and the methyl/fluoro-substituted phenylamino group (δ ~2.3 ppm for methyl, δ ~6.5–7.0 ppm for fluorophenyl protons).
- IR Spectroscopy : Verify the nitrile stretch (~2220 cm⁻¹) and N–H bending (~1600 cm⁻¹).
- HR-MS : Validate molecular weight (C₁₅H₁₂FN₂: calculated [M+H]⁺ = 245.0984) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology : Solubility is moderate in DMSO and DMF but poor in aqueous buffers. Stability studies (via HPLC or TLC) indicate degradation under prolonged light exposure or acidic conditions. Store at –20°C in inert atmospheres. Salt formation (e.g., oxalate) can enhance aqueous solubility for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorine vs. chlorine) influence this compound’s biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogues (e.g., replacing fluorine with chlorine, altering methyl group position). Compare binding affinities via radioligand assays or enzymatic inhibition studies. For example, fluorinated derivatives often exhibit enhanced metabolic stability and receptor affinity due to electronegativity and steric effects .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of target proteins. Focus on hydrogen bonding with the nitrile group and hydrophobic interactions with the fluorophenyl moiety. Validate predictions with in vitro binding assays and mutagenesis studies .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Investigate assay conditions (e.g., serum concentration, incubation time) and cell-specific uptake mechanisms. Use flow cytometry to assess apoptosis pathways (Annexin V/PI staining) and metabolomics to identify off-target effects. Compare with structurally related compounds (e.g., 3-[(cyclopropylmethyl)amino]benzonitrile) to isolate substituent-specific effects .
Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., dimerization)?
- Methodology : Use slow addition of reagents to control exothermic reactions. Employ catalysts (e.g., Pd/C for reductive amination) or microwave-assisted synthesis to reduce reaction time. Monitor intermediates via LC-MS and optimize solvent polarity (e.g., switch from THF to acetonitrile) to suppress side reactions .
Q. What role does the fluorine atom play in modulating pharmacokinetic properties (e.g., bioavailability, half-life)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
